

# Efficacy Showdown: Generic Deferoxamine vs. Brand-Name Desferal®

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Mal-Deferoxamine |           |
| Cat. No.:            | B15602865        | Get Quote |

For researchers, clinicians, and pharmaceutical professionals vested in the management of chronic iron overload, the comparative efficacy of generic deferoxamine and its brand-name counterpart, Desferal®, is a topic of significant interest. This guide provides an objective comparison of their performance, supported by data from clinical trials, to aid in informed decision-making.

# **Quantitative Efficacy and Safety Data**

Two key randomized crossover clinical trials have compared the efficacy and safety of a generic deferoxamine formulation (Desfonak) with the brand-name Desferal®. The primary endpoints in these studies were urinary iron excretion and serum ferritin levels, both established markers of iron chelation therapy effectiveness.

## **Efficacy Comparison:**

The data presented in the tables below summarize the key efficacy findings from these studies. In a trial involving 154 patients with  $\beta$ -thalassemia major, the mean urinary iron excretion was found to be comparable between the two formulations.[1] Similarly, a study with 100 patients showed no statistically significant difference in serum ferritin levels after treatment with either Desfonak or Desferal.[2]

Table 1: Comparison of Urinary Iron Excretion



| Drug               | Mean Urinary Iron<br>Concentration (mg/m²) | Mean Urinary Iron<br>Excretion/kg Body Weight<br>(mg/m²) |
|--------------------|--------------------------------------------|----------------------------------------------------------|
| Desferal®          | 22.5 ± 22.6                                | 0.48 ± 0.48                                              |
| Desfonak (Generic) | 21.5 ± 16.9                                | 0.47 ± 0.40                                              |

Source: Eshghi P, et al. The Comparison of Efficacy of Original Brand Deferoxamine with Generic Iranian Made Deferoxamine in Urinary Iron Excretion in Patients with Thalassemia Major. IJBC 2017; 9(4): 108-111.[1]

Table 2: Comparison of Serum Biomarkers

| Drug                  | AST (U/L)                 | ALT (U/L)                 | Ferritin<br>(ng/mL)       | Urea<br>(mg/dL)           | Creatinine<br>(mg/dL)     |
|-----------------------|---------------------------|---------------------------|---------------------------|---------------------------|---------------------------|
| Desferal®             | No significant difference |
| Desfonak<br>(Generic) | No significant difference |

Source: The Comparison of Desfonak with Desferal in Patients with Beta Thalassemia Major: A Randomized Crossover Clinical Trial. Journal of Pediatric Perspectives.[2]

#### Safety and Adverse Events:

The safety profiles of both generic and brand-name deferoxamine were also found to be similar. The second clinical trial specifically investigated adverse events across various systems.

Table 3: Comparison of Adverse Events



| Adverse Event<br>Category         | Desferal®                 | Desfonak (Generic)        | P-value |
|-----------------------------------|---------------------------|---------------------------|---------|
| Gastrointestinal<br>Complications | No significant difference | No significant difference | >0.05   |
| Articular<br>Complications        | No significant difference | No significant difference | >0.05   |
| Skin Complications                | No significant difference | No significant difference | >0.05   |
| Respiratory<br>Complications      | No significant difference | No significant difference | >0.05   |
| Hearing<br>Complications          | No significant difference | No significant difference | >0.05   |

Source: The Comparison of Desfonak with Desferal in Patients with Beta Thalassemia Major: A Randomized Crossover Clinical Trial. Journal of Pediatric Perspectives.[2]

# **Experimental Protocols**

The methodologies employed in the cited studies were rigorous and designed to provide a direct comparison between the two drugs.

## Study 1: Urinary Iron Excretion

- Study Design: A randomized, triple-blind, crossover clinical trial was conducted in nine centers across Iran.[1]
- Participants: 154 patients with thalassemia major, aged 6-34 years, were enrolled.[1]
- Intervention: Patients were randomly assigned to receive either Desferal® or the generic deferoxamine (Desfonak) via subcutaneous infusion. After a washout period, they were crossed over to the other treatment.[1]
- Data Collection: 24-hour urine samples were collected after the infusion of each drug.[1]



 Analytical Method: Urinary iron excretion was measured using an atomic absorption spectrophotometer.[1]

## Study 2: Serum Ferritin and Adverse Events

- Study Design: A two-treatment, two-period crossover randomized clinical trial was conducted in Kermanshah, Iran.[2]
- Participants: 100 patients with β-thalassemia major were included in the study.[2]
- Intervention: Patients were randomly divided into two groups. Group A received Desferal® followed by Desfonak, while Group B received Desfonak followed by Desferal®. The dosage for both was 30 mg/kg administered over 8 hours, 6 days a week.[2]
- Data Collection: A checklist was used to record data on age, sex, and various laboratory parameters (AST, ALT, ferritin, urea, creatinine) and clinical complications (gastrointestinal, articular, skin, respiratory, and hearing).[2]

# Mechanism of Action: The HIF-1α Signaling Pathway

Deferoxamine exerts its therapeutic effects not only by chelating iron but also by activating the Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) signaling pathway. This pathway is crucial for cellular adaptation to low oxygen conditions and promotes angiogenesis and cell survival.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ijbc.ir [ijbc.ir]
- 2. The Comparison of Desfonak with Desferal in Patients with Beta Thalassemia Major: A Randomized Crossover Clinical Trial [jpp.mums.ac.ir]
- To cite this document: BenchChem. [Efficacy Showdown: Generic Deferoxamine vs. Brand-Name Desferal®]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15602865#efficacy-comparison-between-generic-and-brand-name-deferoxamine]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing